N-(2-chloro-3-pyridinyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide
Overview
Description
N-(2-chloro-3-pyridinyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide is a useful research compound. Its molecular formula is C20H22ClN5O2S and its molecular weight is 431.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.1182738 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Molecular Applications
Synthesis and Antimicrobial Activity : Flefel et al. (2018) reported the synthesis of novel pyridine derivatives, including those related to the specified compound. They demonstrated antimicrobial and antioxidant activities of these compounds, emphasizing their potential in medicinal chemistry (Flefel et al., 2018).
Use in Nucleophilic Substitution Reactions : Palamarchuk et al. (2019) explored the use of related compounds in synthesizing 2-aminomethyloxazolo[5,4-b]pyridine derivatives via nucleophilic substitution, indicating its utility in creating novel chemical structures (Palamarchuk et al., 2019).
Chemical Structure and Analysis
- X-ray Powder Diffraction : Olszewska et al. (2011) characterized N-derivatives of related compounds, showcasing their potential as pesticides. This study highlighted the importance of structural analysis in understanding the properties of such chemicals (Olszewska et al., 2011).
Biological Activities
Antibacterial Activity and Mechanism of Action : Song et al. (2017) synthesized 1,3,4-oxadiazole thioether derivatives containing elements of the specified compound and evaluated their antibacterial activities. They conducted a proteomic analysis to understand the action mechanism against bacterial strains (Song et al., 2017).
Insecticidal Assessment : Fadda et al. (2017) utilized a similar precursor for synthesizing various heterocycles, including pyrroles and pyridines, to assess their insecticidal properties against the cotton leafworm. This study underscores the potential application of such compounds in agriculture (Fadda et al., 2017).
Cholinesterase Inhibition and Molecular Docking : Riaz et al. (2020) synthesized derivatives of the compound for evaluating their inhibitory potential against cholinesterases, highlighting its relevance in neuropharmacology (Riaz et al., 2020).
Properties
IUPAC Name |
N-(2-chloropyridin-3-yl)-2-[[5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c1-4-26-17(11-28-15-9-13(2)8-14(3)10-15)24-25-20(26)29-12-18(27)23-16-6-5-7-22-19(16)21/h5-10H,4,11-12H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWXWVUFSZKFSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(N=CC=C2)Cl)COC3=CC(=CC(=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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